2-(2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a triazolopyrimidine ring, a piperazine ring, and an isoindoline-1,3-dione group . It is likely to be a synthetic compound, possibly used in pharmaceutical research or other chemical studies .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are usually confirmed based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound, due to its complex structure, is likely to undergo a variety of chemical reactions. The exact reactions would depend on the conditions and reagents used. For example, it might undergo reactions with nucleophiles or electrophiles at various positions on its rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and spectral properties .Scientific Research Applications
Synthesis and Derivative Formation
Heterocyclic Compound Synthesis : The molecule is involved in the synthesis of heterocyclic compounds like pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives. These compounds have potential applications in various fields including pharmaceuticals and agrochemicals (El-Agrody et al., 2001).
Antagonist Activity Research : Derivatives of the molecule have been studied for their antagonist activities, particularly as 5-HT2 and alpha 1 receptor antagonists. This indicates potential applications in neuroscience and pharmacology research (Watanabe et al., 1992).
Biological Activities
Antimicrobial and Anti-Inflammatory Properties : Novel compounds derived from the molecule have shown promising antimicrobial, analgesic, and anti-inflammatory activities. This suggests potential applications in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antihypertensive Agent Synthesis : Certain derivatives have been synthesized and tested for their antihypertensive activity, indicating potential use in cardiovascular drug research (Bayomi et al., 1999).
Chemical Properties and Reactions
Structural Investigation : The molecule and its derivatives have been the subject of structural investigations to understand their chemical properties, which is crucial for further applications in chemical synthesis (Forfar et al., 1999).
Luminescent Properties : Studies on the luminescent properties and photo-induced electron transfer of derivatives suggest potential applications in material sciences and sensor technologies (Gan et al., 2003).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its biological activity.
Mode of Action
One study found that a similar compound could induce apoptosis of cancer cells, likely through the mitochondrial pathway . This process involved a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak, and PUMA, as well as down-regulation of Bcl-2 and Mcl-1 .
Biochemical Pathways
Given its potential to induce apoptosis, it may affect pathways related to cell survival and death, such as the bcl-2 family pathways and caspase pathways .
Result of Action
As mentioned, the compound may induce apoptosis in cancer cells . This suggests that the compound could have potential antiproliferative or anticancer effects.
Biochemical Analysis
Biochemical Properties
The compound interacts with CDK2, a cyclin-dependent kinase, and inhibits its activity . This interaction is believed to be due to the compound’s ability to fit into the CDK2 active site through essential hydrogen bonding . The inhibition of CDK2 can lead to alterations in cell cycle progression, potentially leading to apoptosis within certain cell types .
Cellular Effects
The compound has been shown to have significant effects on various types of cells. Most notably, it has been found to inhibit the growth of three examined cell lines, including MCF-7, HCT-116, and HepG-2 . The compound exerts its effects by altering cell cycle progression and inducing apoptosis within these cells .
Molecular Mechanism
At the molecular level, the compound exerts its effects by inhibiting the activity of CDK2 . This inhibition is achieved through the compound’s ability to fit into the CDK2 active site, forming essential hydrogen bonds . This interaction leads to alterations in cell cycle progression and can induce apoptosis within cells .
Temporal Effects in Laboratory Settings
The compound has been shown to have significant inhibitory activity against CDK2, suggesting that it may have long-term effects on cellular function .
Properties
IUPAC Name |
2-[2-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N8O3/c34-20(15-32-24(35)18-8-4-5-9-19(18)25(32)36)30-10-12-31(13-11-30)22-21-23(27-16-26-22)33(29-28-21)14-17-6-2-1-3-7-17/h1-9,16H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIYRIAMBVRVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)CN5C(=O)C6=CC=CC=C6C5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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